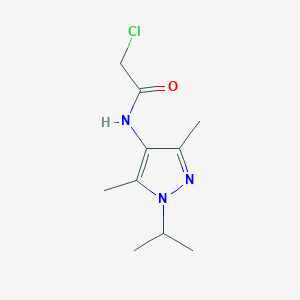
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide, also known as MPAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamides and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide leads to changes in gene expression patterns, resulting in various biochemical and physiological effects.
Biochemical and physiological effects:
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation, and the modulation of synaptic plasticity in the brain. It has also been found to have anti-inflammatory properties and to be involved in the regulation of cell cycle progression.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which allows for the study of specific gene expression patterns. However, one limitation of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for the use of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide. Another area of interest is the investigation of the role of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in the regulation of epigenetic modifications and its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit HDAC activity and its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the regulation of gene expression patterns, resulting in various biochemical and physiological effects. While there are advantages and limitations to using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments, there are several future directions for its use in scientific research.
合成方法
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of N-methylpyrrolidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenylalanine methyl ester. The product obtained is then treated with ammonia to yield 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide.
科学研究应用
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been used in various scientific research studies, including those related to drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of various types of cancer.
属性
IUPAC Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-15(20)13-8-5-9-18(13)14(19)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPLXFEAKZNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)


![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)